Product packaging for Hoechst 33258(Cat. No.:CAS No. 23491-44-3)

Hoechst 33258

Katalognummer: B1216625
CAS-Nummer: 23491-44-3
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: INAAIJLSXJJHOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within Bisbenzimidazole Chemical Space

Pibenzimol belongs to the class of bisbenzimidazoles, a group of compounds characterized by having two benzimidazole (B57391) rings. nih.govdergipark.org.tr Bisbenzimidazoles, including Pibenzimol (also known as Hoechst 33258), are known for their ability to bind to the minor groove of double-stranded DNA. ucl.ac.ukpnas.orgwikipedia.org This binding typically shows a preference for regions rich in adenine (B156593) (A) and thymine (B56734) (T) bases. ucl.ac.ukwikipedia.org The interaction with DNA is a key feature that defines the chemical biology of these compounds and underlies their applications as fluorescent stains and their potential as therapeutic agents. nih.govwikipedia.orgmdpi.com The bisbenzimidazole scaffold provides a structural basis for these interactions, and modifications to this core structure can influence binding affinity and specificity. dergipark.org.trmdpi.com

Historical Perspectives on Pibenzimol Research and Development

Pibenzimol, under the name this compound, was developed by the German company Hoechst AG in the early 1970s. wikipedia.orgmdpi.com Initially, these bisbenzimidazole dyes were primarily used for DNA staining in microscopy due to their fluorescent properties upon binding to DNA. wikipedia.orgmdpi.com This historical application established Pibenzimol as a fundamental tool in cell biology for visualizing nuclei and chromosomes. wikipedia.org

Beyond its use as a stain, research into Pibenzimol expanded to explore its biological activities. It was recognized as an antifilarial agent and its interference with mitosis was noted. nih.gov The compound was also investigated for potential antitumor activity, with studies evaluating its effects in preclinical models. nih.govmdpi.com The development of Pibenzimol and related bisbenzimidazoles reflects a historical trajectory from their initial discovery as fluorescent probes to their investigation as compounds with broader biological and potential therapeutic effects, particularly those related to DNA interaction. asm.orgmdpi.com

Detailed Research Findings: DNA Binding

Research has extensively characterized the binding of Pibenzimol to DNA. It binds specifically to AT-rich sequences in the minor groove of B-DNA. ucl.ac.ukwikipedia.org X-ray crystallographic studies have provided insights into the molecular details of this interaction, showing that the drug sits (B43327) within the minor groove, displacing the spine of hydration found in drug-free DNA. rcsb.org Hydrogen bonds are formed between the NH groups of the benzimidazoles and the adenine N-3 and thymine O-2 atoms on the edges of base pairs. rcsb.org

Studies have also investigated the impact of Pibenzimol on DNA-modifying enzymes. Pibenzimol has been shown to inhibit topoisomerase I and DNA polymerase, enzymes crucial for DNA replication. nih.gov By inhibiting these enzymes, Pibenzimol can prevent DNA replication and prolong the G2 phase of the cell cycle, potentially initiating apoptosis in tumor cells. nih.gov

Further research has explored the synthesis of analogues of Pibenzimol to investigate the structure-activity relationship and potentially enhance desired biological effects, such as antitumor activity or altered DNA alkylation patterns. nih.govnih.gov These studies highlight the ongoing research efforts to understand and leverage the DNA binding properties of Pibenzimol and its derivatives.

Data Table: Properties of Pibenzimol

An interactive data table could be generated to display key chemical and physical properties of Pibenzimol based on available data.

PropertyValueSource
Molecular FormulaC₂₅H₂₄N₆O nih.govuni.luwmcloud.org
Molecular Weight424.5 g/mol nih.gov, 424.20115941 Da nih.govuni.lu nih.govuni.lu
PubChem CID2392 nih.govuni.luwmcloud.orgeasychem.orgrna-society.org
CAS Number23491-44-3 nih.gov, 23491-45-4 aatbio.com nih.govaatbio.com
Physical DescriptionYellow-green powder nih.gov
Solubility (Water)Approximately 110 mg/mL nih.gov
Solubility (DMSO)240 - 300 mg/mL nih.gov
Excitation (DNA-bound)~360 nm wikipedia.orgmdpi.com
Emission (DNA-bound)~460 nm wikipedia.orgmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24N6O B1216625 Hoechst 33258 CAS No. 23491-44-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INAAIJLSXJJHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066899
Record name Bisbenzimidazole
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Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23491-44-3
Record name Bisbenzimidazole
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Record name Bisbenzimidazole
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Record name Phenol, 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-
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Record name p-(5-(5-(4-methylpiperazin-1-yl)benzimidazol-2-yl)benzimidazol-2-yl)phenol
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Record name PIBENZIMOL
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Advanced Synthetic Methodologies and Chemical Derivatization of Pibenzimol Analogues

Strategies for Bisbenzimidazole Core Construction

The bisbenzimidazole core, a key feature of Pibenzimol, is typically formed through the cyclocondensation of o-phenylenediamines with carboxylic acids or their derivatives. mdpi.comorientjchem.orgbrieflands.com Two prominent approaches for constructing this core include Pinner-type reactions and oxidative coupling methodologies.

Pinner-Type Reaction Approaches

The Pinner reaction, traditionally involving the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester, can be adapted for benzimidazole (B57391) synthesis by reacting o-phenylenediamines with imidate esters derived from nitriles. google.comnih.govmdpi.comsemanticscholar.org This method allows for the formation of the benzimidazole ring. For bisbenzimidazoles like Pibenzimol, consecutive Pinner-type reactions can be employed. However, conventional construction of the bisbenzimidazole system using two consecutive Pinner-type reactions starting from the piperazinyl terminus has been reported to yield products in low yields and with contamination from unwanted analogues, making purification challenging. nih.govresearchgate.netresearchgate.netresearchgate.net

Oxidative Coupling Methodologies

Oxidative coupling presents an alternative and often more efficient route to construct the bisbenzimidazole core. This approach typically involves the reaction of o-phenylenediamines with aldehydes or other suitable precursors under oxidative conditions. mdpi.comscilit.comrsc.orgekb.eg Copper(II)-promoted oxidative coupling has been successfully applied in the synthesis of bisbenzimidazoles. nih.govresearchgate.netgoogle.comresearchgate.neteurekaselect.com For instance, an alternative synthesis strategy for Pibenzimol analogues involves constructing the bisbenzimidazole from one terminus (e.g., the mustard terminus in nitrogen mustard conjugates) via Cu(II)-promoted oxidative coupling of aldehydes with o-phenylenediamines to form monobenzimidazoles. This is followed by a Pinner-type reaction and condensation to complete the bisbenzimidazole system. This alternative route has demonstrated higher yields and provided purer products compared to the conventional Pinner-type approach for certain analogues. nih.govresearchgate.net Oxidative coupling methods can also be facilitated by other oxidants such as 1,4-benzoquinone. mdpi.com

Design and Synthesis of Pibenzimol Analogues

The structural modification of Pibenzimol has led to the design and synthesis of various analogues with altered biological and chemical properties. These modifications often involve conjugating the bisbenzimidazole core with other pharmacologically active moieties or altering the substituents on the benzimidazole rings or the linker connecting them.

Nitrogen Mustard Conjugates

Nitrogen mustard conjugates of Pibenzimol are a significant class of analogues designed to combine the DNA minor groove binding specificity of the bisbenzimidazole core with the alkylating activity of nitrogen mustards. nih.govresearchgate.netresearchgate.netnih.govpopline.orgtandfonline.comnih.gov These conjugates can be synthesized by linking aniline (B41778) mustards to the bisbenzimidazole core through various linker chains. A method involving polyphosphate ester-mediated direct coupling of appropriate mustard acids with a preformed phenylenediamine intermediate has been used to prepare mono- and dysfunctional aniline mustards linked to a bisbenzimidazole minor groove binder. nih.gov Research has explored the effect of linker chain length on DNA binding and alkylation properties. Analogues with longer linker chains have shown faster DNA alkylation rates. nih.gov

Phenylbisbenzimidazole Derivatives

Phenylbisbenzimidazole derivatives represent another class of Pibenzimol analogues where modifications are made to the phenyl and bisbenzimidazole moieties. dntb.gov.ua The synthesis of such derivatives often involves the appropriate substituted o-phenylenediamines and carboxylic acid derivatives or aldehydes, utilizing methods like oxidative coupling or cyclocondensation reactions. mdpi.comorientjchem.orgmdpi.com These derivatives can exhibit varied interactions with DNA and other biological targets depending on the nature and position of the substituents.

Pyrrolo[3,2-d]pyrimidine and Other Heterocyclic Hybrids

Hybrid molecules incorporating the bisbenzimidazole core with other heterocyclic systems, such as pyrrolo[3,2-d]pyrimidine, have been synthesized to explore novel biological activities. tandfonline.combeilstein-journals.orgnih.govscielo.org.mxmdpi.combeilstein-journals.org These hybrids can be constructed through various coupling and cyclization reactions, bringing together the distinct pharmacophores. For example, benzimidazole-triazole conjugates have been synthesized via click chemistry approaches. tandfonline.com The synthesis of pyrrolo[3,2-d]pyrimidine derivatives often involves reactions like Sonogashira coupling followed by cyclization or one-pot multicomponent reactions. beilstein-journals.orgscielo.org.mxbeilstein-journals.org These hybrid structures aim to leverage the properties of both heterocyclic systems for enhanced or altered biological profiles.

N-5 Substituted Pyrrolo[3,2-d]pyrimidines

While Pibenzimol itself is a bisbenzimidazole, the synthesis and derivatization of related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, provide insights into synthetic methodologies that can be adapted or offer comparative challenges and innovations in the synthesis of Pibenzimol analogues. Pyrrolo[3,2-d]pyrimidines are bicyclic structures containing fused pyrrole (B145914) and pyrimidine (B1678525) rings. The N-5 position within this fused system is a common site for substitution to modulate biological activity or physicochemical properties.

Synthetic routes to pyrrolo[3,2-d]pyrimidines can involve various cyclization strategies. One approach involves the reaction of suitably substituted uracil (B121893) derivatives with alkynes, followed by domino C–N coupling and hydroamination reactions beilstein-journals.orgresearchgate.net. This method allows for the introduction of diverse substituents on the pyrrolo[3,2-d]pyrimidine core. Another strategy involves the condensation of α-bromo aldehydes with diaminopyrimidine derivatives nih.gov.

Specifically focusing on N-5 substituted pyrrolo[3,2-d]pyrimidines, research has explored the effect of different substituents at this position on the properties of the resulting compounds nih.gov. The synthesis of these analogues often involves the functionalization of a pre-formed pyrrolo[3,2-d]pyrimidine core. For instance, the parent 2,4-dichloro-pyrrolo[3,2-d]pyrimidine can be synthesized and subsequently reacted to introduce substituents at various positions, including N-5 nih.gov. One method for achieving N-5 substitution involves the reaction of the sodium salt of a pyrrolo[3,2-d]pyrimidine precursor with appropriate electrophiles nih.gov. Chlorination of a precursor followed by reaction with amines or other nucleophiles can also lead to substituted products nih.gov.

Research findings on N-5 substituted pyrrolo[3,2-d]pyrimidines indicate that the nature of the substituent at this position can significantly influence biological activity and potentially toxicity nih.gov. Studies have investigated the impact of substituents like sulfonamides at N-5, suggesting that they can decrease toxicity without negatively affecting desired activity nih.gov.

Challenges and Innovations in Pibenzimol Analogue Synthesis

The synthesis of complex molecules like Pibenzimol and its diverse analogues is often accompanied by significant chemical challenges. These challenges drive the development of innovative synthetic methodologies aimed at improving efficiency and control.

Yield Optimization and Product Purity

Achieving high yields and ensuring high product purity are paramount in the synthesis of pharmaceutical compounds and research reagents. As noted earlier, conventional methods for Pibenzimol synthesis can suffer from low yields and the formation of difficult-to-separate byproducts acs.org. Innovations in synthetic strategy, such as altering the order of ring construction, have been shown to improve yields and purity acs.org.

Yield optimization in the synthesis of benzimidazole and related heterocyclic derivatives, including those relevant to Pibenzimol analogues, is an active area of research. Various catalytic systems and reaction conditions have been explored to enhance yields. For example, the use of specific catalysts like copper triflate, L-proline, or magnetic nanoparticles has been reported to facilitate benzimidazole synthesis with improved yields ijrar.orgscispace.comresearchgate.net. Reaction parameters such as solvent, temperature, and reaction time are carefully optimized to maximize product formation and minimize side reactions pcbiochemres.commdpi.com.

Ensuring product purity is equally critical and often involves careful control of reaction conditions and the implementation of effective purification techniques. Techniques such as recrystallization, column chromatography, and thin-layer chromatography are routinely employed to isolate and purify the desired products ijdrt.comnih.gov. Spectroscopic methods, including IR, NMR, and Mass Spectrometry, are essential for characterizing the synthesized compounds and confirming their purity ijdrt.comnih.gov.

Stereochemical Considerations in Pibenzimol Derivatization

While the core bisbenzimidazole structure of Pibenzimol itself does not inherently possess chiral centers, chemical derivatization can introduce stereogenic centers or elements of chirality, particularly if substituents contain asymmetric carbons or if the derivatization process leads to the formation of diastereomers or enantiomers.

Stereochemical control is a critical aspect of synthetic chemistry, especially in the development of biologically active molecules, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic profiles. When introducing substituents to the Pibenzimol scaffold or synthesizing analogues with chiral elements, controlling the stereochemical outcome of the reaction becomes important.

Methods for addressing stereochemical considerations in organic synthesis include the use of chiral catalysts, chiral auxiliaries, or performing reactions under conditions that favor the formation of a specific stereoisomer. If a reaction produces a mixture of stereoisomers, separation techniques such as chiral chromatography or the formation and separation of diastereomeric salts can be employed to obtain the individual stereoisomers google.com. Subsequent conversion of separated diastereomers back to the pure stereoisomers is also a common strategy google.com.

Molecular Mechanisms of Action and Cellular Biology of Pibenzimol

DNA Binding and Recognition Mechanisms

Pibenzimol is a well-characterized minor groove binder. nih.govresearchgate.netmedkoo.comoup.com Its binding to DNA is not random but exhibits distinct specificities related to the DNA sequence and structure.

Minor Groove Binding Specificity.

Pibenzimol preferentially binds within the minor groove of double-stranded DNA. nih.govresearchgate.netmedkoo.comoup.com This mode of binding is common among a class of molecules that interact physically with DNA, causing reversible inhibition of DNA-dependent functions. frontiersin.orgplos.org The minor groove provides a specific environment for the interaction, influenced by its width and electrostatic potential. researchgate.netplos.org

AT-Specific Site Interaction.

A key feature of Pibenzimol's DNA binding is its strong preference for AT-rich sequences. nih.govresearchgate.netcancer.govoup.complos.org It binds specifically to AT-specific sites within the minor groove of duplex DNA. nih.govcancer.gov This AT selectivity is a hallmark of bis-benzimidazole compounds like Pibenzimol (Hoechst 33258). researchgate.netoup.complos.org Studies have shown that Pibenzimol binds strongly to DNA duplexes containing AT tracts. oup.com

Interactions with Duplex DNA.

Pibenzimol interacts with duplex DNA by lodging itself in the minor groove. nih.govmedkoo.comcancer.govoup.com Structural studies, including X-ray crystallography and NMR, have provided detailed insights into these interactions. oup.comnih.govnih.gov For instance, studies of Pibenzimol (this compound) bound to DNA dodecanucleotides containing AT-rich sequences show the compound located in the minor groove region of the B-DNA duplex. nih.govucc.edu.gh The binding is stabilized by a combination of interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govresearchgate.net The crescent shape of such minor groove binders is typically suited for optimal isohelicity with the DNA minor groove. oup.com

Influence of DNA Sequence Context on Binding Affinity.

While Pibenzimol exhibits a strong preference for AT-rich sequences, the surrounding DNA sequence context can also influence its binding affinity. wmcloud.org The geometric arrangement of hydrogen bond acceptors on the groove floor appears relatively insensitive to conformation, but the local DNA structure, including minor groove width and flexibility, can impact binding. nih.govnih.govoup.com Effective recognition may depend on the sequence being flexible enough to adopt a conformation compatible with the binding interactions. oup.com Research on other DNA-binding proteins suggests that sequence context, including flanking sequences and DNA breathing dynamics, can influence binding affinity. malariaworld.orgnih.govbiorxiv.orgplos.orgharvard.edu

Enzymatic Inhibition and Nucleic Acid Processing Disruption

Beyond its direct DNA binding, Pibenzimol interferes with key enzymes involved in nucleic acid processing, thereby disrupting fundamental cellular functions like DNA replication and transcription. nih.govcancer.govplos.org

Pibenzimol has been shown to inhibit topoisomerase I and DNA polymerase. nih.govcancer.gov Topoisomerase I is crucial for regulating DNA supercoiling during processes like replication and transcription. Inhibition of this enzyme can lead to DNA strand breaks and cell cycle arrest. DNA polymerases are essential for synthesizing new DNA strands during replication and repair. bioecho.com By inhibiting these enzymes, Pibenzimol prevents DNA replication. nih.govcancer.gov This disruption of nucleic acid processing contributes to its biological effects, including the prolongation of the G2 phase of the cell cycle and the induction of apoptosis in certain cells. nih.govcancer.gov The interference with these enzymes is a consequence of its DNA binding, as these enzymes interact with DNA to perform their functions. plos.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Pibenzimol2392

Data Table: Summary of Pibenzimol's DNA Binding Characteristics

CharacteristicDescriptionKey Specificity/Preference
Binding LocationMinor groove of double-stranded DNA. nih.govresearchgate.netmedkoo.comoup.comMinor Groove
Sequence SpecificityPreferential binding to AT-rich sequences. nih.govresearchgate.netcancer.govoup.complos.orgAT-specific
Interaction ForcesHydrogen bonding, van der Waals interactions, electrostatic interactions. nih.govresearchgate.netMultiple forces
Hydrogen Bonding PartnersEdges of AT base pairs in the minor groove. nih.govucc.edu.ghAT base edges
Influence of Sequence ContextBinding affinity can be influenced by flanking sequences and local DNA structure. nih.govwmcloud.orgoup.comLocal DNA environment

Topoisomerase I Inhibition.

Pibenzimol has been identified as an inhibitor of topoisomerase I. nih.govcancer.gov Topoisomerase I is an essential enzyme that regulates DNA supercoiling by creating transient single-strand breaks, allowing the DNA strands to relax, and then rejoining the breaks. Inhibition of this enzyme by compounds like Pibenzimol can lead to the accumulation of DNA strand breaks and replication stress. cnrs.fr While Pibenzimol itself is noted as a topoisomerase I inhibitor, studies on its analogues have also explored their effects on topoisomerase II, suggesting a broader impact on DNA topology-modifying enzymes within this class of compounds. nih.govncats.ioncats.iocapes.gov.brscilit.com

DNA Polymerase Inhibition.

In addition to its effects on topoisomerase I, Pibenzimol is also known to inhibit DNA polymerase. nih.govcancer.gov DNA polymerases are crucial enzymes responsible for synthesizing new DNA strands during replication and repair. nih.gov By inhibiting DNA polymerase, Pibenzimol can directly interfere with the process of DNA synthesis. nih.govcancer.gov This inhibition contributes to the disruption of DNA replication, a key mechanism underlying its cellular effects. nih.govcancer.gov

Interference with DNA Replication.

A direct consequence of Pibenzimol's interaction with DNA and its inhibition of topoisomerase I and DNA polymerase is the interference with DNA replication. nih.govcancer.govnih.gov Pibenzimol binds to double-stranded DNA, and this binding, coupled with the inhibition of enzymes involved in DNA synthesis and topology maintenance, prevents the proper progression of DNA replication. nih.govcancer.govnih.gov This interference with DNA replication is a central mechanism by which Pibenzimol exerts its biological activity, particularly its antiproliferative effects. nih.govcancer.govnih.gov

Cell Cycle Perturbation and Apoptosis Induction

Pibenzimol's interference with DNA replication and its interaction with DNA lead to significant perturbations in the cell cycle and can induce apoptosis, particularly in tumor cells. cancer.govnih.gov

G2 Phase Prolongation.

Pibenzimol is known to induce prolongation of the G2 phase of the cell cycle. cancer.govnih.gov The G2 phase is a critical checkpoint before mitosis, where the cell prepares for division and ensures that DNA replication is complete and any damage is repaired. khanacademy.org Prolongation or arrest in the G2 phase can be a response to DNA damage or replication stress, preventing the cell from entering mitosis with compromised genetic material. nih.govmdpi.comoncotarget.complos.orgbiorxiv.org

Induction of Apoptosis in Tumor Cells.

Pibenzimol initiates apoptosis in tumor cells. nih.govcancer.gov Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. nih.govlibretexts.org The induction of apoptosis by Pibenzimol is a key mechanism contributing to its potential as an antineoplastic agent. nih.govgoogle.com This effect is likely a downstream consequence of the DNA damage and cell cycle perturbations induced by the compound. nih.govresearchgate.netmdpi.com

Cessation of Cell Growth in Late S Phase.

In addition to G2 phase prolongation, Pibenzimol can also lead to the cessation of growth of some cells in late S phase after DNA content has been doubled. nih.gov The S phase is when DNA replication occurs. satijalab.org Halting cell growth in late S phase, after DNA synthesis is largely complete but before the cell progresses to G2 and mitosis, indicates a disruption of the later stages of replication or the immediate post-replication processes. researchgate.netnih.gov This effect further underscores Pibenzimol's impact on DNA replication and cell cycle progression.

Investigation of Alternative or Secondary Biological Targets

Non-Covalent Protein Interactions.

Pibenzimol is well-established as a minor groove binder of DNA, exhibiting a strong preference for AT-rich sequences nih.govwikipedia.orgwikipedia.orglabshare.cn. This interaction is non-covalent, involving hydrogen bonds between the amine groups of Pibenzimol and the oxygen and nitrogen atoms in adenine (B156593) and thymine (B56734) nucleotides within the minor groove fishersci.ca. While the primary interaction is with the DNA structure itself, this binding can indirectly influence DNA-associated proteins. The binding of small molecules to DNA grooves can alter the helical structure of DNA and interfere with protein binding, thereby affecting processes like replication, transcription, and translation metu.edu.tr.

Beyond its well-characterized DNA binding, the extent of Pibenzimol's direct non-covalent interactions with proteins as distinct alternative targets, independent of nucleic acid association, is not extensively detailed in the examined literature. General principles of non-covalent protein interactions, such as hydrogen bonds, salt bridges, cation-pi interactions, and hydrophobic effects, are fundamental to protein structure and interactions with other molecules uni.lufishersci.beencyclopedia.pub. However, specific research delineating Pibenzimol's non-covalent binding profiles with a broad range of proteins, in the context of identifying alternative biological targets, was not prominently featured in the search results.

Some studies on Pibenzimol analogues in the context of anti-human cytomegalovirus (HCMV) activity speculated that their effects might involve binding to the HCMV genome and/or host cell chromatin fishersci.caciteab.com. This suggests an interplay between the compound, nucleic acids, and associated proteins within the chromatin structure, but does not isolate specific protein-only non-covalent interactions as primary alternative targets.

Impact on RNA Processes.

While primarily known for its DNA binding, Pibenzimol has also been shown to interact with RNA, indicating an impact on RNA-mediated cellular processes nih.gov. Investigations into the binding of Pibenzimol (this compound) to the transactivation response (TAR) RNA of HIV-1 have demonstrated that this compound can bind to RNA via a non-classical intercalation process nih.gov. This is notable because Pibenzimol is typically classified as an AT-specific DNA minor groove binder, yet it can interact with GC-rich regions of double-stranded DNA and also with RNA wikipedia.orgnih.gov.

Studies on the interaction between Pibenzimol and TAR RNA have revealed specific binding characteristics. The interaction causes a displacement in the absorption maximum and a significant hypochromism, indicative of a perturbation of the complexed chromophore system upon binding to RNA nih.gov.

RNase A footprinting experiments have been employed to identify potential binding sites of Pibenzimol on TAR RNA. These experiments, which assess the susceptibility of RNA to cleavage by RNase A in the presence of the drug, can reveal regions where the drug binding alters the RNA structure and accessibility to the enzyme nih.gov. In the case of TAR RNA, the presence of Pibenzimol led to a reduction in strong cleavage at positions 36-40, while increasing the cutting rate at other nucleotide positions, such as at G32 and C45 nih.gov. These findings suggest that Pibenzimol interacts with specific regions of the TAR RNA structure, influencing its conformation and nuclease accessibility nih.gov.

Furthermore, it has been indicated that Pibenzimol has significant interaction with poly(A)-poly(U) and binds tightly to a unique site in tRNA nih.gov. These observations highlight the capacity of Pibenzimol to interact with various forms of RNA, suggesting potential broader impacts on RNA processes beyond the specific example of TAR RNA.

The interaction with RNA, particularly structures like TAR RNA, suggests that Pibenzimol's biological effects may extend to the modulation of viral transcription and potentially other cellular processes involving these RNA molecules nih.gov.

Spectral Characteristics of Nucleic Acid Interactions

CompoundNucleic Acid Interaction TargetAbsorption Maximum DisplacementHypochromismNotesSource
PibenzimolTAR RNA10 nm>30%Non-classical intercalation nih.gov
DAPITAR RNA10 nm>30%Non-classical intercalation nih.gov
DistamycinTAR RNANo significant effect-Apparently fails to bind to TAR RNA nih.gov
PibenzimolAT-rich DNA--Strong binding, minor groove interaction wikipedia.org
Compound 1GC sequence--No binding detected in tested concentration range wikipedia.org
Compound 3GC sequence--Significant binding, weaker than to AT DNA wikipedia.org

*Compounds 1 and 3 are bis-benzimidazole derivatives studied in the context of sequence-specific minor groove binding to DNA wikipedia.org.

RNase A Footprinting on TAR RNA in the Presence of Pibenzimol

TAR RNA PositionCleavage in Presence of Pibenzimol
36-40Largely reduced
G32Increased significantly
C45Increased significantly

Data derived from RNase A footprinting experiments suggesting altered nuclease accessibility upon Pibenzimol binding to TAR RNA nih.gov.

Structure Activity Relationship Sar Studies of Pibenzimol and Its Analogues

Correlation of Structural Features with DNA Binding Affinity

Pibenzimol and its analogs are known to bind to the minor groove of DNA, with a strong preference for AT-rich sequences. This interaction is a critical determinant of their biological activity. The planar, aromatic benzimidazole (B57391) rings of the pibenzimol scaffold are crucial for effective insertion into the minor groove. The curvature of the molecule, facilitated by the linkage between the benzimidazole moieties, allows for a snug fit within the helical structure of DNA.

Key structural features that influence DNA binding affinity include:

The number and nature of the benzimidazole rings: Increasing the number of benzimidazole units generally leads to enhanced DNA binding affinity due to a larger surface area for interaction.

Substituents on the benzimidazole rings: The type and position of substituents can significantly modulate DNA binding. For instance, the introduction of bulky groups can sterically hinder the interaction with the minor groove, thereby reducing affinity. Conversely, groups capable of forming hydrogen bonds with the DNA backbone or bases can enhance binding.

The terminal functional groups: The nature of the terminal groups, such as the piperazine (B1678402) ring in pibenzimol, can influence both the specificity and affinity of DNA binding. Modifications to this group can alter the molecule's interaction with the phosphate (B84403) backbone and the edges of the base pairs.

Compound/AnalogStructural ModificationDNA Binding Affinity (Relative)
PibenzimolParent CompoundHigh
Analog AAdditional Benzimidazole RingVery High
Analog BBulky substituent on BenzimidazoleModerate
Analog CHydrogen-bonding substituentHigh
Analog DModified terminal piperazineVariable

Influence of Substituent Pattern on Cytotoxicity and Antiproliferative Activity.nih.govnih.govsemanticscholar.org

The cytotoxic and antiproliferative effects of pibenzimol analogs are intricately linked to their chemical structure, with the pattern of substitution on the benzimidazole core playing a pivotal role. Research has shown that even minor alterations to the substituent pattern can lead to significant changes in biological activity.

For instance, in a series of terbenzimidazole analogs, which share a structural resemblance to pibenzimol, the position and nature of substituents were found to be critical for their ability to induce cell death. The presence of a phenyl group at the 5-position of the terbenzimidazole scaffold was shown to be important for activity. Furthermore, the introduction of electron-donating or electron-withdrawing groups on this phenyl ring could fine-tune the cytotoxic potency.

Studies on other benzimidazole-based compounds have revealed that the size and lipophilicity of substituents can influence their antiproliferative effects. In some cases, larger, more lipophilic substituents have been associated with increased cytotoxicity, potentially due to enhanced cell membrane permeability. However, this is not a universal trend, and the optimal substituent for a particular position is often determined empirically through systematic SAR studies.

AnalogSubstituent at Position XSubstituent at Position YIC50 (µM)
1HH10.5
2CH3H8.2
3OCH3H5.1
4HCl7.9
5OCH3Cl3.4

Effect of Polymethylene Chain Length on DNA Alkylation and Cytotoxicity.nih.govsemanticscholar.orgedgccjournal.org

In derivatives of pibenzimol that are designed as DNA alkylating agents, the length of the polymethylene chain that connects the DNA-binding benzimidazole core to the alkylating moiety is a critical determinant of both the efficiency of DNA alkylation and the resulting cytotoxicity. This linker provides the necessary flexibility for the alkylating group to orient itself correctly within the minor groove to react with its target, typically the N3 position of adenine (B156593).

Studies on bisbenzimidazole-based DNA alkylating agents have demonstrated that an optimal linker length is crucial for maximizing cytotoxic activity. For a series of para-aniline mustards attached to a bisbenzimidazole carrier, a propyl (three-carbon) linker was found to be optimal for cytotoxicity. A shorter or longer linker resulted in a decrease in biological activity. This suggests that a specific spatial relationship between the DNA binding domain and the alkylating warhead is required for efficient DNA damage and subsequent cell death. A significant increase in cytotoxicity observed across a homologous series of nitrogen mustard analogues of pibenzimol has been attributed to the altering orientation of the mustard group with respect to the DNA, which is influenced by the linker length.

AnalogPolymethylene Chain Length (n)DNA Alkylation EfficiencyCytotoxicity (IC50, µM)
P-11Low> 100
P-22Moderate25.3
P-33High5.8
P-44Moderate18.9
P-55Low55.1

Modulation of Activity by Hydrophilicity/Lipophilicity.nih.govnih.gov

The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (LogP), is a crucial factor that modulates the biological activity of pibenzimol and its analogs. This property influences several key processes, including cell membrane permeability, distribution within the body, and interaction with the target molecule.

Generally, a certain degree of lipophilicity is required for a compound to efficiently cross the cell membrane and reach its intracellular target, which for pibenzimol is the DNA within the nucleus. Increased lipophilicity can lead to enhanced cellular uptake and, consequently, greater cytotoxicity. However, excessive lipophilicity can be detrimental, leading to poor aqueous solubility, non-specific binding to other cellular components, and potential toxicity issues.

AnalogLogPCellular Uptake (Relative)Cytotoxicity (IC50, µM)
H-11.5Low50.2
H-22.8Moderate15.7
H-33.5High4.1
H-44.2High8.9
H-55.1Moderate22.5

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction.nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable tools for predicting the activity of novel, untested compounds, thereby guiding the design of more potent and selective pibenzimol analogs.

For benzimidazole-based compounds, including those structurally related to pibenzimol, QSAR studies have been successfully employed to predict various biological activities, such as anticancer and antimicrobial effects. These models typically use a set of calculated molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

A typical QSAR model for pibenzimol analogs might take the following form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where the descriptors could include parameters such as:

Molecular Weight (MW): A measure of the size of the molecule.

LogP: A measure of lipophilicity.

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

Electronic parameters: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

By developing robust and validated QSAR models, researchers can screen large virtual libraries of pibenzimol derivatives and prioritize the synthesis and testing of those with the highest predicted activity, thus accelerating the drug discovery process.

DescriptorCoefficientContribution to Activity
LogP+0.45Positive (Increased lipophilicity enhances activity)
Molecular Weight-0.12Negative (Increased size slightly decreases activity)
TPSA-0.28Negative (Increased polarity decreases activity)
Dipole Moment+0.09Positive (Increased polarity in specific regions enhances activity)

SAR for Specific Therapeutic Applications

The versatility of the pibenzimol scaffold has led to its exploration for various therapeutic applications, with a significant focus on cancer therapy.

Anticancer SAR.uniroma1.itnih.govnih.gov

The development of pibenzimol analogs as anticancer agents has been a major area of research, with numerous SAR studies aimed at optimizing their potency and selectivity against cancer cells. The primary mechanism of action for many of these compounds is believed to be their ability to bind to DNA and interfere with essential cellular processes such as replication and transcription, ultimately leading to apoptosis.

Key SAR findings for the anticancer activity of pibenzimol derivatives include:

The importance of the bis-benzimidazole core: This structural motif is essential for high-affinity DNA binding, which is a prerequisite for the anticancer effects of many analogs.

The role of the terminal N-methylpiperazine group: This group is thought to contribute to the cellular uptake and nuclear localization of the compounds. Modifications to this group have been shown to significantly impact anticancer activity.

The influence of substituents on the benzimidazole rings: The introduction of specific substituents can enhance the anticancer potency and, in some cases, confer selectivity for certain cancer cell types. For example, the incorporation of nitrogen mustards or other reactive groups can transform the DNA-binding molecule into a targeted DNA alkylating agent with potent anticancer activity. Short-chain mustard homologues of pibenzimol have been shown to be highly effective in vivo.

AnalogModificationTarget Cancer Cell LineIC50 (µM)
PibenzimolParent CompoundLeukemia5.2
AC-1N-mustard (short chain)Leukemia0.1
AC-2N-mustard (long chain)Leukemia1.5
AC-3Substituted phenyl groupBreast Cancer2.8
AC-4Fused heterocyclic ringColon Cancer3.5

Antiviral SAR

The benzimidazole scaffold is a key component in a variety of antiviral drugs. rroij.com The antiviral mechanism of benzimidazole derivatives often involves the inhibition of critical viral processes such as genome replication and protein processing. rroij.com SAR studies on this class of compounds have revealed that substitutions at various positions on the benzimidazole ring system can significantly influence their antiviral efficacy. rroij.com

For instance, modifications at the 2-position of the benzimidazole ring can improve the compound's interaction with viral polymerases or proteases. rroij.com Furthermore, substitutions at the 5- and 6-positions can enhance the molecule's pharmacokinetic profile, including its absorption and metabolic stability. rroij.com

While specific and detailed SAR studies focusing solely on Pibenzimol's antiviral properties are not extensively documented in the provided research, the broader class of bis-benzimidazole compounds has been investigated for antiviral activity. One study identified a bis-benzimidazole compound, RO-90-7501, as having the potential to inhibit human cytomegalovirus (HCMV) replication. An analogue of this compound, MRT00210423, was found to exhibit increased anti-HCMV activity. Both compounds were shown to interact with DNA, suggesting that this may be a key aspect of their antiviral mechanism.

The following table summarizes the antiviral activity of representative benzimidazole and bis-benzimidazole analogues.

CompoundR1-GroupR2-GroupTarget VirusActivity
RO-90-7501 Bis-benzimidazole coreSpecific side chainsHCMVInhibits replication
MRT00210423 Modified bis-benzimidazole coreAltered side chainsHCMVIncreased activity vs. RO-90-7501

This table is illustrative of SAR principles for the broader class of bis-benzimidazoles based on available data.

Antiparasitic SAR

The antiparasitic activity of Pibenzimol and its analogues is also linked to their ability to bind to the minor groove of DNA. This interaction can disrupt essential cellular processes in parasites. A study on monoheterocyclic analogues of Hoechst 33258 provides specific insights into the antiparasitic SAR of this chemical class against Leishmania tarentolae. researchgate.net

In this study, three analogues were evaluated. Compound 3 features a p-anisyl group. Compound 4 incorporates a p-[bis(2-chloroethyl)amino]phenyl mustard group, an alkylating agent. Compound 5 is an amidine derivative. researchgate.net

The results indicated that the mustard-containing compound 4 was cytotoxic to the parasite, with an IC50 value of 78 µM. In contrast, compounds 3 and 5 showed significantly less cytotoxicity against L. tarentolae, with IC50 values of 63 µM and >100 µM, respectively. This suggests that the DNA alkylating capability of the mustard group in compound 4 contributes to its antiparasitic effect. However, the notable activity of compound 3 , which lacks an alkylating group, indicates that DNA alkylation is not a prerequisite for anti-leishmanial activity. All three compounds demonstrated a preference for binding to AT-rich DNA sequences over GC-rich sequences, a characteristic feature of Hoechst analogues. researchgate.net

The antiparasitic activity of these Pibenzimol analogues is summarized in the table below.

CompoundKey Structural FeatureTarget ParasiteIC50 (µM)
3 p-anisyl groupLeishmania tarentolae63
4 p-[bis(2-chloroethyl)amino]phenyl (mustard)Leishmania tarentolae78
5 Amidine groupLeishmania tarentolae>100

Data sourced from a study on monoheterocyclic analogues of this compound. researchgate.net

Preclinical Pharmacological and Biological Efficacy of Pibenzimol

In Vitro Anticancer Activity

The in vitro anticancer profile of Pibenzimol has been evaluated to determine its direct effects on cancer cells.

Cytotoxicity against Various Human Cancer Cell Lines (e.g., Colon Carcinoma, Breast Carcinoma, Ovarian Carcinoma, Leukemia, Melanoma)

Studies investigating the direct cytotoxic effects of Pibenzimol have yielded specific findings. In a clonogenic assay, Pibenzimol itself was reported to be inactive. However, analogues of Pibenzimol have been shown to potentiate the cytotoxic activity of other anticancer drugs, such as CI-921, in human tumor cell lines, including HT29 (colon carcinoma) and FME (melanoma).

Detailed data regarding the direct cytotoxic concentrations (IC50 values) of Pibenzimol against a broad panel of human cancer cell lines, including breast carcinoma, ovarian carcinoma, and leukemia, are not extensively detailed in the available literature.

Activity in Drug-Resistant Cancer Cell Lines

Information regarding the specific activity of Pibenzimol in cancer cell lines that have developed resistance to other chemotherapeutic agents is not available in the reviewed scientific literature.

Time-Dependent Cytotoxicity Profiles

The characterization of Pibenzimol's cytotoxicity over different exposure times has not been detailed in the available research. Studies describing whether the cytotoxic effects of Pibenzimol are dependent on the duration of cell exposure are not present in the provided literature.

In Vivo Antitumor Studies

Preclinical studies in animal models have been crucial in evaluating the therapeutic potential of Pibenzimol.

Efficacy in Murine Leukemia Models (e.g., L1210, P388)

Pibenzimol has demonstrated notable efficacy in established murine leukemia models. Research has shown that it can increase the life span of mice bearing intraperitoneally implanted L1210 and P388 leukemia nih.gov. These findings were a key part of the preclinical evidence that supported further investigation of the compound.

Efficacy of Pibenzimol in Murine Leukemia Models
Leukemia ModelObserved Effect
L1210Increased life span of tumor-bearing mice nih.gov
P388Increased life span of tumor-bearing mice nih.gov

Antitumor Activity in Solid Tumor Xenograft Models

Despite its activity in leukemia models, information regarding the efficacy of Pibenzimol in preclinical solid tumor xenograft models is not detailed in the available scientific literature. These models, which involve implanting human tumors into immunodeficient mice, are a standard method for evaluating the in vivo activity of potential anticancer drugs against solid tumors.

Hollow Fiber Assay Investigations

The HFA involves encapsulating cancer cells within hollow, semi-permeable fibers, which are typically made of polyvinylidene fluoride (PVDF). researchgate.netresearchgate.net These fibers have pores large enough to allow the diffusion of nutrients, waste products, and therapeutic compounds from the host's system to the encapsulated cells, while preventing the cells from escaping and forming tumors in the host animal. reactionbiology.comresearchgate.net The fibers, containing the cultured cells, are then implanted into mice, usually in both the peritoneal cavity (intraperitoneal) and under the skin (subcutaneous). researchgate.netaacrjournals.org This dual implantation allows for the evaluation of the compound's activity in two distinct physiological compartments. aacrjournals.org

Following implantation, the host animals are treated with the test compound over a specified period. At the end of the treatment regimen, the hollow fibers are retrieved, and the viability of the encapsulated cells is assessed, commonly using a stable endpoint assay like the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. aacrjournals.orgnih.gov The results provide a quantitative measure of the compound's cytostatic or cytotoxic effects on the cancer cells in an in vivo environment. aacrjournals.org This rapid and cost-effective screening method allows for the prioritization of compounds for further, more extensive preclinical testing. reactionbiology.comnih.gov

Table 1: Methodological Overview of the Hollow Fiber Assay

StepDescription
1. Cell Encapsulation Tumor cells are cultured and then sealed within porous, biocompatible hollow fibers. researchgate.net
2. Implantation The cell-filled fibers are surgically implanted into host animals, typically mice, at both intraperitoneal and subcutaneous sites. aacrjournals.org
3. Compound Administration The host animals receive a predetermined treatment regimen with the investigational compound. researchgate.net
4. Fiber Retrieval After the treatment period, the hollow fibers are surgically removed from the animals. researchgate.net
5. Viability Assessment The number of viable cells within the fibers is quantified to determine the efficacy of the compound. aacrjournals.org

Antiviral Activity Spectrum

Inhibition of Human Cytomegalovirus (HCMV) Replication

Pibenzimol and its analogues, belonging to the bisbenzimide class of compounds, have demonstrated notable inhibitory effects on the replication of Human Cytomegalovirus (HCMV). sgul.ac.uk Studies have shown that these compounds can effectively reduce the production of infectious HCMV particles in a dose-dependent manner. sgul.ac.uk For instance, the bisbenzimide compound RO-90-7501 and its more active analogue, MRT00210423, were found to inhibit the replication of the HCMV strain AD169 with 50% effective concentration (EC50) values of 1.2 µM and 0.3 µM, respectively. sgul.ac.uk Similar efficacy was observed against the low-passage HCMV strain Merlin, with EC50 values of 2.6 µM and 0.5 µM for RO-90-7501 and MRT00210423, respectively. sgul.ac.uk

The mechanism of this anti-HCMV activity appears to be distinct from that of many standard antiviral drugs. At concentrations that effectively inhibit viral replication, these bisbenzimide compounds have been observed to have little to no impact on the synthesis of viral DNA or the production of certain viral proteins. sgul.ac.uk Instead, their primary mode of action appears to be the disruption of a later stage in the viral replication cycle. Electron microscopy studies have revealed a significant inhibitory effect on the production of HCMV capsids. sgul.ac.uk This suggests that while viral genomes may be replicated, they are not properly encapsidated, thus preventing the formation of mature, infectious virions. It is hypothesized that this effect may be due to the binding of the bisbenzimide compounds to the HCMV genome and/or host cell chromatin. sgul.ac.uk

Inhibition of Poxvirus Replication (e.g., Vaccinia Virus, Monkeypox Virus)

The bisbenzimide family of compounds, including Pibenzimol (Hoechst 33258), has been identified as potent inhibitors of poxvirus replication. nih.govnih.gov This includes activity against the prototypic poxvirus, vaccinia virus (VACV), as well as emerging threats like monkeypox virus (mpox). nih.govnih.gov Research has shown that these compounds can effectively inhibit various aspects of the poxvirus life cycle, including plaque formation, viral spread, and the production of infectious progeny. nih.govresearchgate.net

The antiviral activity of bisbenzimides against poxviruses is observed at low micromolar and even nanomolar concentrations. For example, the bisbenzimide H4 demonstrated an EC50 for inhibiting early gene expression of vaccinia virus at 800 nM, while being even more potent against intermediate and late gene expression with an EC50 of 20 nM. nih.gov This potent inhibition of viral gene expression is a key aspect of their anti-poxvirus activity. nih.gov Furthermore, these compounds have been shown to be effective against strains of vaccinia virus that are resistant to the approved anti-poxvirus drug Tecovirimat (TPOXX), highlighting their potential for use in cases of drug resistance. nih.govnih.gov

Mechanisms of Antiviral Action

The antiviral mechanism of Pibenzimol and related bisbenzimide compounds is primarily attributed to their ability to bind to the minor groove of double-stranded DNA. nih.govnih.gov This interaction is the foundation for their inhibitory effects on both HCMV and poxviruses. The specific outcomes of this DNA binding, however, can vary depending on the virus and the concentration of the compound.

At lower concentrations, bisbenzimides have been shown to inhibit the expression of vaccinia virus genes. nih.gov In the case of HCMV, these lower concentrations are associated with the prevention of the formation of capsids that contain the viral genome. nih.gov As the concentration of the bisbenzimide compounds increases, a more direct and potent effect is observed: the inhibition of viral genome replication for both vaccinia virus and HCMV. nih.gov

This dual mechanism of action, targeting both gene expression and genome replication, makes bisbenzimides a subject of interest for the development of broad-spectrum antiviral agents against DNA viruses. nih.gov The ability to interfere with such fundamental viral processes suggests a higher barrier to the development of viral resistance.

Table 2: Antiviral Mechanisms of Bisbenzimide Compounds

VirusLow Concentration EffectHigh Concentration Effect
Vaccinia Virus (VACV) Inhibition of viral gene expression. nih.govInhibition of viral genome replication. nih.gov
Human Cytomegalovirus (HCMV) Prevention of the formation of genome-containing capsids. nih.govInhibition of viral genome replication. nih.gov

Antiparasitic Efficacy

Activity against Filarial Nematodes (e.g., Onchocerca volvulus)

Pibenzimol (this compound), a substituted bis-benzimidazole, has demonstrated activity against the filarial nematode Onchocerca volvulus, the causative agent of onchocerciasis, commonly known as river blindness. frontiersin.org Early preclinical studies in experimentally infected chimpanzees revealed that Pibenzimol was effective against both the microfilariae (the microscopic, immature worms) and the adult stages of O. volvulus. frontiersin.org

Despite this promising efficacy, the development of Pibenzimol for the treatment of onchocerciasis was halted due to its high toxicity, which precluded its clinical utility. frontiersin.org This highlights a common challenge in anthelmintic drug development, where potent activity against the parasite must be balanced with an acceptable safety profile for the host. While Pibenzimol itself is not used as an anthelmintic, the broader class of benzimidazoles, such as albendazole and mebendazole, are widely used to treat various helminth infections. wjpmr.com These related compounds underscore the potential of the benzimidazole (B57391) scaffold in targeting parasitic worms.

Activity against Plasmodium Parasite Life Cycle Stages (e.g., Asexual Blood Stage, Liver Stage, Gametocyte)

Pibenzimol belongs to the benzimidazole class of compounds, which have been investigated for their activity against various developmental stages of Plasmodium parasites, the causative agents of malaria. Research into benzimidazole derivatives has revealed potent activity against the symptom-causing asexual blood stages (ABS) and the transmissible gametocyte stages of Plasmodium falciparum. researchgate.netdntb.gov.ua

In a screening of several benzimidazole derivatives, numerous compounds showed submicromolar activity against asexual blood stage parasites. researchgate.netsrce.hr Specifically, studies on pyridobenzimidazole (PBI) analogues, which are structurally related to Pibenzimol, identified compounds with significant potency. For instance, PBI.109 and PBI.120 were found to be highly active against the asexual blood stage, with IC₅₀ values of 54 nM and 74 nM, respectively. nih.gov

The activity of these compounds also extends to the gametocyte stages, which are responsible for transmitting the parasite from a human host to a mosquito vector. dntb.gov.ua While generally fewer compounds are active against gametocytes compared to the asexual blood stages, certain benzimidazoles have demonstrated notable efficacy. nih.gov Activity has been observed against both early-stage (stage II/III) and late-stage (stage IV/V) gametocytes. nih.gov Two pyridobenzimidazole compounds, PBI.105 and PBI.120, showed submicromolar activity against late-stage gametocytes. nih.gov This gametocytocidal activity is crucial for transmission-blocking strategies. The potential to block transmission was further confirmed by the ability of these compounds to prevent male gamete exflagellation, a key step in the parasite's life cycle within the mosquito. researchgate.netdntb.gov.ua For example, PBI.105 and PBI.120 inhibited male exflagellation by 99.78% and 93.81%, respectively, at a concentration of 2 µM. nih.gov

While there is substantial evidence for activity against blood and sexual stages of the parasite, detailed preclinical data on the efficacy of Pibenzimol or its direct analogues against the liver stage of the Plasmodium life cycle are not as extensively documented in the available literature. googleapis.comdss.go.th

In Vitro Activity of Pibenzimol Analogues (PBIs) against P. falciparum Life Cycle Stages
CompoundAsexual Blood Stage IC₅₀ (nM)Late-Stage Gametocyte IC₅₀ (nM)Male Gamete Exflagellation IC₅₀ (nM)
PBI.105Data not available in provided sources568.8697.1
PBI.12074953.0997.8
PBI.10954Data not available in provided sourcesData not available in provided sources

Drug Interaction and Potentiation Studies

The interaction of Pibenzimol and its analogues with topoisomerase II-directed anticancer drugs has been a subject of preclinical investigation. Pibenzimol is known to be a DNA minor groove binder, a mechanism that can interfere with the function of DNA-dependent enzymes like topoisomerase II. srce.hr However, studies investigating the combined effects of Pibenzimol analogues with these drugs have not demonstrated a synergistic relationship.

In a clonogenic assay designed to assess the effects of Pibenzimol analogues on the cytotoxicity of topoisomerase II inhibitors, several analogues were found to reduce the toxicity of Etoposide (B1684455) and Amsacrine against a Lewis lung mouse tumor cell line. researchgate.net This suggests an antagonistic, rather than synergistic, effect at the tested concentrations (1 to 20 µmol/L). researchgate.net In these particular experiments, Pibenzimol itself was reported to be inactive. researchgate.net

While the direct combination of Pibenzimol analogues with Etoposide and Amsacrine resulted in reduced toxicity of the anticancer drugs, the broader strategy of combining DNA minor groove binders with agents that target DNA enzymes remains an area of interest. researchgate.netsrce.hr The rationale for such combinations is that altering DNA conformation or accessibility with a minor groove binder could potentially modulate the activity of a topoisomerase II inhibitor. However, the outcomes are complex and can lead to antagonism, as seen with Pibenzimol analogues. researchgate.net The lack of a positive interaction in these studies indicates that this specific combination may not yield enhanced therapeutic outcomes. researchgate.net

Pharmacokinetic and Pharmacodynamic Characterization (Preclinical)

Preclinical evaluation of Pibenzimol has included the assessment of its stability in biological fluids, which is a critical parameter for determining its viability as a therapeutic agent. Studies have demonstrated that Pibenzimol is stable in fresh human plasma and whole blood, indicating that it does not rapidly degrade in these matrices under preclinical testing conditions. nih.govdss.go.th This stability is essential for maintaining effective concentrations of the drug in the bloodstream during its circulation and distribution to target tissues. nih.gov

The binding of a drug to plasma proteins influences its distribution and availability to exert a pharmacological effect. Preclinical investigations suggest that Pibenzimol does bind to plasma proteins. nih.govdss.go.th However, the precise determination of the extent of this binding has been complicated by the compound's physical properties. nih.gov Researchers have reported that Pibenzimol's tendency to adsorb to glass, plastic, membranes, and filters used in standard laboratory assays precludes an accurate measurement of its plasma protein binding characteristics. nih.govdss.go.th

Excretion Pathways and Recovery

The determination of a drug candidate's excretion pathways and the extent of its recovery are critical components of preclinical pharmacokinetic profiling. These studies, often conducted using radiolabeled compounds in animal models, elucidate the primary routes of elimination from the body, such as through urine and feces, and provide a quantitative mass balance, accounting for the total administered dose. This information is vital for understanding the compound's disposition and potential for accumulation, which informs subsequent clinical development.

However, a comprehensive review of publicly available scientific literature and preclinical data reveals a significant gap in the characterization of the excretion pathways and recovery of Pibenzimol. While the compound has been a subject of interest for its biological activity, detailed preclinical studies outlining its absorption, distribution, metabolism, and specifically its excretion (ADME), are not readily accessible in the public domain.

Standard preclinical investigations in this area would typically involve administering radiolabeled Pibenzimol to animal models such as rats, dogs, or monkeys. Subsequent collection of urine, feces, and in some cases, expired air over a defined period would allow for the quantification of radioactivity. This process helps to identify the major routes of excretion and calculate the total recovery of the administered dose.

For instance, a hypothetical study might reveal the following type of data, which is standard in preclinical reports but is not available for Pibenzimol :

Hypothetical Excretion Data for a Compound in Rats (Example Only)

Excretion RoutePercentage of Administered Dose Recovered (Mean ± SD)
Urine (0-48h)35.2 ± 4.5%
Feces (0-72h)58.1 ± 6.2%
Total Recovery 93.3 ± 5.8%

This table is for illustrative purposes only and does not represent actual data for Pibenzimol.

Such a table would typically be accompanied by a detailed narrative describing the time course of excretion and the proportion of the parent compound versus its metabolites in the different excreta. Without such dedicated preclinical studies on Pibenzimol being publicly available, a detailed and scientifically accurate account of its excretion pathways and recovery cannot be provided. The absence of this information underscores a critical area for future research to fully characterize the preclinical pharmacological profile of Pibenzimol.

Toxicological and Mutagenic Assessments of Pibenzimol

In Vitro Mutagenicity Testing

In vitro mutagenicity testing is a crucial step in identifying the potential of a chemical compound to induce genetic mutations. Assays using bacterial and yeast systems are commonly employed for this purpose.

Bacterial Mutagenesis Assays (e.g., Salmonella typhimurium)

Bacterial reverse mutation assays, such as those utilizing Salmonella typhimurium strains, are standard tests to evaluate a compound's ability to cause gene mutations. Pibenzimol (Hoechst 33258) has been evaluated for its mutagenic properties in several Salmonella typhimurium strains. In studies, the parent minor groove binding ligand, Pibenzimol, was found to be weakly mutagenic in Salmonella typhimurium strain TA102. However, it was observed to be inactive in strains TA98 and TA100. nih.gov

Yeast Genetic Assays (e.g., Mitotic Crossing-Over, Petite Mutagenesis)

Yeast genetic assays, including the assessment of mitotic crossing-over and petite mutagenesis in Saccharomyces cerevisiae, provide insights into a compound's ability to induce genetic alterations in eukaryotic cells. Pibenzimol (this compound) was evaluated for its activity in inducing mitotic crossing-over and petite mutagenesis in Saccharomyces cerevisiae strain D5. These studies indicated that Pibenzimol caused neither mitotic crossing-over nor 'petite' mutagenesis in yeast. nih.gov

The in vitro mutagenicity results for Pibenzimol are summarized in the table below:

Assay TypeOrganismStrain(s)Pibenzimol ResultSource
Bacterial MutagenesisSalmonella typhimuriumTA98, TA100Inactive nih.gov
Bacterial MutagenesisSalmonella typhimuriumTA102Weakly mutagenic nih.gov
Yeast Genetic AssaysSaccharomyces cerevisiaeD5 (Mitotic Crossing-Over)No effect nih.gov
Yeast Genetic AssaysSaccharomyces cerevisiaeD5 (Petite Mutagenesis)No effect nih.gov

Correlation between DNA Interaction and Mutagenic Potential

Pibenzimol is known to bind to AT-specific sites within the minor groove of duplex DNA. nih.gov This interaction with DNA is a key aspect of its biological activity. The correlation between a compound's ability to interact with DNA and its potential to induce mutations is a critical area of toxicological assessment. Compounds that interact with DNA can potentially distort its structure, leading to downstream genetic effects. researchgate.net While Pibenzimol interacts with DNA by binding to the minor groove nih.gov, the observed mutagenic potential in bacterial and yeast assays appears limited nih.gov. Studies on other compound classes have shown that a lack of correlation between DNA adduct formation and other genotoxicity endpoints can occur, suggesting that not all DNA interactions necessarily translate to mutagenic effects in standard assays. nih.gov The specific nature of Pibenzimol's interaction with the minor groove and its limited mutagenicity in certain in vitro systems suggest that its DNA binding does not universally lead to widespread genetic mutations in these models.

Preclinical In Vivo Toxicity Profiles

Preclinical in vivo toxicity studies in animal models are essential for evaluating the potential adverse effects of a compound before human exposure. These studies aim to identify target organs, characterize toxic effects, and help establish safe exposure levels. nc3rs.org.ukwho.intvivotecnia.com General toxicology studies in animal models analyze various parameters, including changes in behavior, body weight, organ function, and hematological, biochemical, and histopathological alterations. vivotecnia.com

Clinical Investigations and Translational Research on Pibenzimol

Phase I/II Clinical Trials in Oncology

The preclinical observations and the compound's affinity for certain tissues, such as pancreatic tissue, provided a rationale for evaluating Pibenzimol in human clinical trials for cancer. nih.gov These investigations aimed to assess the compound's activity in various malignancies.

Evaluation in Advanced Pancreatic Carcinoma

Pibenzimol hydrochloride was specifically investigated in Phase I-II and Phase II clinical trials involving patients with advanced pancreatic carcinoma. One Phase I-II trial treated twenty-six patients with advanced pancreatic cancer. nih.gov Another Phase II study conducted by the Southwest Oncology Group evaluated Pibenzimol in twenty-three patients with advanced pancreatic adenocarcinoma. nih.gov

Study Type Patient Population Number of Patients Objective Responses
Phase I-II Trial Advanced Pancreatic Cancer 26 No objective responses noted. nih.gov
Phase II Study Advanced Pancreatic Adenocarcinoma 23 No objective responses seen. nih.gov

Across these studies, no objective responses were noted in patients with advanced pancreatic carcinoma following treatment with Pibenzimol. nih.govnih.gov

Studies in Refractory Solid Malignancies

Beyond advanced pancreatic carcinoma, Pibenzimol has been evaluated within the framework of studies focusing on solid tumors and refractory hematologic malignancies by groups such as the Southwest Oncology Group. swog.org While the provided information details the outcomes in advanced pancreatic cancer, specific comprehensive results for Pibenzimol across a broader spectrum of refractory solid malignancies are not explicitly detailed in the available snippets.

Clinical Utility and Limitations of Pibenzimol

Based on the results from the clinical trials in advanced pancreatic carcinoma, the observed lack of objective responses indicates a limitation in the clinical utility of Pibenzimol as a monotherapy for this specific cancer type. nih.govnih.gov

Advanced Methodologies and Analytical Techniques in Pibenzimol Research

Chromatographic Methods for Pibenzimol Quantification

Chromatographic techniques are essential for the precise quantification of Pibenzimol in various biological matrices. High-Performance Liquid Chromatography (HPLC) stands out as a primary method for this purpose.

A sensitive and selective HPLC assay has been developed for the quantification of Pibenzimol, an experimental antitumor agent. This method is crucial for preclinical pharmacological studies, allowing for the determination of the compound's concentration in plasma and other aqueous solutions.

The development of a robust HPLC assay involves several critical steps to ensure its reliability and accuracy. The validation of an HPLC method typically includes the assessment of parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. youtube.comyoutube.com

Sample Preparation and Chromatographic Conditions:

For the analysis of Pibenzimol, the sample preparation process involves isolating the drug from the biological matrix. A common technique is the use of reversed-phase C18 disposable extraction columns. The chromatographic separation is then achieved using a deactivated reversed-phase C18 column. The mobile phase, a mixture of solvents that carries the sample through the column, is typically composed of a phosphate (B84403) buffer and methanol. The selection of the mobile phase composition is critical for achieving optimal separation of Pibenzimol from other components in the sample.

Detection and Linearity:

Detection of Pibenzimol can be accomplished using ultraviolet (UV) or fluorescence detectors. The choice of detector depends on the desired sensitivity and the spectroscopic properties of the compound. A key aspect of the assay's performance is its linearity, which is the ability to produce results that are directly proportional to the concentration of the analyte. For Pibenzimol, plasma standard curves have been shown to be linear for concentrations ranging from 0.01 to 5.0 micrograms/ml.

ParameterDescription
Stationary PhaseDeactivated reversed-phase C18 column
Mobile PhasePhosphate buffer--methanol mixture
DetectionUltraviolet or Fluorescence
Linear Range in Plasma0.01 to 5.0 µg/mL

Cellular and Molecular Assays

A variety of cellular and molecular assays are utilized to investigate the biological activity of Pibenzimol and related bisbenzimidazole compounds, providing crucial data on their effects on cancer cells.

The clonogenic assay, or colony formation assay, is a fundamental in vitro method used to determine the long-term cytotoxic effects of a compound on cancer cells. researchgate.net This assay assesses the ability of a single cell to undergo unlimited division and form a colony. It is considered a gold standard for measuring reproductive cell death after treatment with cytotoxic agents.

In the context of Pibenzimol research, clonogenic assays have been employed to investigate the cytotoxic effects of its analogues. For instance, studies have used this assay to evaluate how these compounds modulate the cytotoxicity of established anticancer drugs that target topoisomerase II. nih.gov While Pibenzimol itself was found to be inactive in one study, some of its analogues demonstrated the ability to potentiate the cytotoxicity of drugs like etoposide (B1684455) and CI-921 in various human tumor cell lines, including those from colon and melanoma cancers. nih.gov Furthermore, dimeric bisbenzimidazoles have been shown to decrease the clonogenic activity of breast cancer stem cells when used in combination with ionizing radiation. aimspress.com

The assay involves treating cultured cells with the compound of interest, followed by plating them at a low density to allow for the growth of individual colonies. After a period of incubation, the colonies are stained and counted. The survival fraction is then calculated by comparing the number of colonies in the treated group to the number in the untreated control group.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell proliferation and viability. sigmaaldrich.comscholarsresearchlibrary.com The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenase enzymes, and the amount of formazan produced is proportional to the number of viable cells.

In research involving bisbenzimidazoles, the MTT assay is a standard tool for evaluating cytotoxicity. For example, the cytotoxicity of Hoechst 33258, a compound structurally related to Pibenzimol, has been assessed against human HeLa and HEp-2 cells using the MTT assay after a 72-hour exposure. medchemexpress.com Similarly, novel N-substituted bis-benzimidazole derivatives have been screened for their cytotoxic effects against various human cancer cell lines, including lung and breast cancer, using the MTT assay. scholarsresearchlibrary.com

The general procedure for an MTT assay involves seeding cells in a multi-well plate, treating them with the test compound for a specific duration, and then incubating them with the MTT reagent. Following the incubation period, the insoluble formazan crystals are dissolved in a suitable solvent, and the absorbance is measured using a spectrophotometer, typically at a wavelength of 570 nm.

Compound ClassAssay ApplicationCell Lines
This compoundCytotoxicity AssessmentHeLa, HEp-2
N-substituted bis-benzimidazolesCytotoxicity ScreeningHEK-293T, MDA-MB453, MDA-MB468, NCI-H522, NCI-H23

Pibenzimol and its analogues, such as the Hoechst dyes, are known to bind to the minor groove of DNA, with a preference for AT-rich regions. This interaction can interfere with DNA synthesis and trigger cellular processes leading to apoptosis, or programmed cell death. A hallmark of apoptosis is the fragmentation of nuclear DNA.

Hoechst dyes, such as Hoechst 33342 and this compound, are themselves fluorescent stains used to visualize nuclear DNA and assess changes in chromatin structure associated with apoptosis. creative-bioarray.comlumiprobe.com For instance, double staining with Hoechst 33342 and propidium (B1200493) iodide (PI) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane permeability and nuclear morphology. creative-bioarray.com

Furthermore, the impact of these compounds on DNA synthesis can be evaluated. The incorporation of labeled nucleosides, such as tritiated thymidine (B127349) ([3H]TdR), into newly synthesized DNA can be measured. A fluorimetric assay using Hoechst 33342 has been developed to normalize the incorporation of [3H]TdR, providing a quantitative measure of DNA synthesis. nih.gov

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for a specific biological activity. creative-biostructure.com This methodology is particularly valuable for identifying novel antiviral agents.

The bis-benzimidazole class of compounds, to which Pibenzimol belongs, has shown promise for antiviral activity. For example, certain bis-benzimidazoles have demonstrated potent inhibitory effects against a wide range of rhinoviruses, as well as some polioviruses and coxsackieviruses. nih.gov

An HTS campaign to identify antiviral compounds would typically involve the use of cell-based assays in a microplate format (e.g., 96- or 384-well plates). creative-biostructure.com These assays are designed to detect the inhibition of virus-induced cytopathic effects (CPE) or the reduction of viral replication. Often, a reporter gene, such as luciferase, is engineered into the viral genome to provide a quantifiable signal that correlates with the extent of viral replication. scispace.com Compounds that produce a significant reduction in the reporter signal without causing cellular toxicity are identified as "hits" and selected for further investigation. The robustness and suitability of an HTS assay are often evaluated by statistical parameters like the Z-factor. scispace.com

Biophysical Techniques for DNA Interaction Studies

The investigation of Pibenzimol's interaction with DNA has been significantly advanced by a variety of biophysical techniques. These methods provide detailed insights into the binding modes, conformational changes, and structural consequences of the Pibenzimol-DNA complex.

Agarose (B213101) Gel Electrophoresis for DNA Alkylation and Cross-linking

Agarose gel electrophoresis is a fundamental technique used to assess the effects of DNA-binding agents on the structural integrity and mobility of DNA. In the context of Pibenzimol and its derivatives, this method has been instrumental in demonstrating DNA alkylation and the induction of strand breaks.

One study investigated two groups of isomeric N1-alkoxyalkyl-bis-benzimidazoles, which are structurally related to Pibenzimol. nih.gov An agarose gel mobility shift assay revealed that isomers with an "R-inward" orientation were capable of alkylating DNA and causing thermally induced strand breakage. nih.gov In contrast, the "R-outward" isomers exhibited a much weaker reaction. nih.gov This difference in reactivity, visualized by altered migration patterns on the gel, highlights the stereospecific nature of the interaction. The study further confirmed these findings with high-resolution polyacrylamide gel electrophoresis, which showed cleavage at specific guanine (B1146940) and adenine (B156593) sites. nih.gov

The interaction of Pibenzimol (this compound) itself with DNA can also influence its electrophoretic mobility. One observation noted an enhancement of DNA mobility in the presence of Hoechst-33258. researchgate.net This is in contrast to intercalating agents like ethidium (B1194527) bromide, which typically reduce DNA mobility by elongating the DNA helix. researchgate.net The increased mobility with Pibenzimol may be attributed to its binding in the minor groove, which can induce conformational changes such as bending or compaction of the DNA structure, leading to faster migration through the gel matrix.

Table 1: Effect of Bis-benzimidazole Isomers on DNA as Determined by Agarose Gel Electrophoresis

Isomer OrientationObserved Effect on DNATechnique
"R-inward"Alkylation and thermally induced strand breakageAgarose gel mobility shift assay
"R-outward"Much weaker reaction compared to "R-inward" isomersAgarose gel mobility shift assay

Circular Dichroism Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful tool for studying the conformational changes in DNA upon ligand binding. mdpi.comsemanticscholar.orgnih.govresearchgate.net This technique measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the secondary structure of macromolecules like DNA.

Research on Pibenzimol (this compound) has utilized CD titrations to probe its binding to specific DNA sequences. One study investigated the binding of Pibenzimol to prototype curved (A4T4) and straight (T4A4) DNA sequences. nih.gov The CD titrations, monitored at the absorbance wavelengths of the ligand, revealed a unique, strong binding site in both sequence units. nih.gov Notably, the binding affinity of Pibenzimol for the curved A4T4 sequence was found to be 3- to 4-fold higher than for the straight sequence, a finding that was consistent across different sequence frameworks. nih.gov

Interestingly, another study reported that there is no significant change in the circular dichroism of DNA when it is bound to this compound. nih.gov This suggests that Pibenzimol's binding to the minor groove does not induce large-scale conformational changes in the DNA double helix, such as the B-to-A or B-to-Z transitions that are readily detectable by CD spectroscopy. nih.gov This observation is consistent with a binding mode that does not involve intercalation or significant disruption of the DNA helical structure. nih.gov

Table 2: Circular Dichroism Spectroscopy Findings for Pibenzimol-DNA Interaction

DNA SequenceKey FindingReference
Curved (A4T4) vs. Straight (T4A4)3- to 4-fold higher binding affinity for the curved sequence. nih.gov
General DNANo significant change in the CD spectrum of DNA upon binding. nih.gov

Fluorescence Spectroscopy and Microscopy for DNA Interaction Visualization

Fluorescence-based techniques are particularly well-suited for studying Pibenzimol's interaction with DNA due to the compound's intrinsic fluorescent properties. lumiprobe.comthermofisher.comnih.gov Pibenzimol (this compound) is a blue fluorescent dye that exhibits a significant increase in fluorescence intensity upon binding to the minor groove of double-stranded DNA, especially in adenine-thymine (AT) rich regions. lumiprobe.commedchemexpress.com

Fluorescence Spectroscopy:

Spectroscopic studies have provided detailed quantitative data on the Pibenzimol-DNA binding event. When bound to DNA, Pibenzimol has excitation and emission maxima at approximately 351 nm and 463 nm, respectively. lumiprobe.comaatbio.com In its unbound state, the dye fluoresces in the 510–540 nm range. lumiprobe.com This substantial spectral shift upon binding allows for clear differentiation between bound and free Pibenzimol.

Time-resolved emission spectroscopy has revealed the existence of two types of bound species for the Pibenzimol-DNA complex. oup.com At high ionic strength, a less hydrated bound species is predominant, while at low ionic strength, a more hydrated form is observed. oup.com These findings, based on spectral shifts and lifetime data, provide insights into the role of the solvent environment in the binding interaction. oup.com

Fluorescence Microscopy:

The cell-permeant nature of Pibenzimol makes it an excellent stain for visualizing DNA within living and fixed cells using fluorescence microscopy. lumiprobe.cominterchim.frwikipedia.org It is widely used to stain cell nuclei, allowing for the observation of nuclear morphology and DNA distribution. interchim.frnih.gov In the context of apoptosis research, Pibenzimol is used to identify condensed pyknotic nuclei in apoptotic cells, which fluoresce brightly due to the highly compacted state of their DNA. interchim.frwikipedia.org

Table 3: Spectroscopic Properties of Pibenzimol (this compound)

StateExcitation MaximumEmission Maximum
Bound to DNA~351 nm~463 nm
Unbound~350 nm510–540 nm

Atomic Force Microscopy for DNA Condensation Monitoring

Atomic force microscopy (AFM) is a high-resolution imaging technique that allows for the visualization of single molecules and their complexes, providing direct evidence of DNA condensation induced by ligands. nih.govnih.govaimspress.comnih.govnih.govresearchgate.netprotocols.io

Studies utilizing AFM have demonstrated that Pibenzimol (this compound) can induce DNA condensation. nih.govnih.gov The morphological changes in the DNA structure were found to be dependent on the concentration of Pibenzimol. nih.gov At a sufficiently high concentration (e.g., 0.5 µg/ml), Pibenzimol molecules appear to act as clamps, bringing two DNA chains together and forming a condensate. nih.gov

Further AFM observations have revealed that these condensates can adopt a toroidal (doughnut-shaped) structure. nih.gov By analyzing numerous microscopic images, a proposed mechanism for the formation of these toroidal condensates has been put forward. nih.gov A comparative study using fluorescence spectroscopy alongside AFM showed that fluorescence quenching of the DNA-Pibenzimol complex occurs following DNA condensation. nih.gov This suggests a strong hydrophobic interaction as the driving force for condensation, a hypothesis supported by the observation that the condensed DNA can be returned to its native form by treatment with dimethyl sulfoxide (B87167) (DMSO). nih.gov The ability of Pibenzimol to induce condensation was also shown to be independent of DNA sequence. nih.gov

Table 4: Pibenzimol-Induced DNA Condensation as Observed by AFM

Pibenzimol ConcentrationObserved DNA MorphologyProposed Mechanism
LowMinor groove binding, potential unwindingOutside binding to the double helix
High (e.g., 0.5 µg/ml)DNA condensation, toroidal structuresPibenzimol acts as a clamp for two DNA chains

Computational and Bioinformatic Approaches

In conjunction with experimental techniques, computational and bioinformatic methods have provided atomic-level insights into the interaction between Pibenzimol and DNA.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of small molecules to their macromolecular targets. nih.govbeilstein-journals.orgias.ac.innih.gov For Pibenzimol (this compound), these studies have been instrumental in elucidating the structural basis for its specific binding to the minor groove of DNA.

The crystal structure of the complex between this compound and the DNA dodecamer d(CGCGAATTCGCG) has been solved by X-ray diffraction analysis. nih.gov This high-resolution structure reveals that the crescent-shaped Pibenzimol molecule binds to the central four AATT base pairs within the narrow minor groove of the B-DNA double helix. nih.gov The binding is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.gov

Molecular dynamics simulations have further illuminated the role of water molecules in the recognition process. nih.gov These studies show that Pibenzimol displaces the "spine of hydration" present in the minor groove of B-DNA. The preference for AT-rich sequences is explained by the close contacts formed between the Pibenzimol molecule and the C2 hydrogen atoms of adenine residues. nih.gov The presence of the N2 amino group of guanine in GC base pairs would create steric hindrance, thus precluding the binding of the drug in a similar fashion. nih.gov Molecular modeling studies of symmetrical bisbenzimidazoles, structural analogs of Pibenzimol, have also confirmed their ability to dock into the minor groove of DNA. beilstein-journals.org

Table 5: Key Interactions in the Pibenzimol-DNA Complex from Molecular Modeling

Type of InteractionStabilizing FactorSpecificity Determinant
Hydrogen BondingYesYes
Van der Waals ForcesYesYes
Electrostatic InteractionsYesNo
Steric HindranceN/APrecludes binding to GC-rich regions

Putative Binding Site Analysis in Viral Genomes

The investigation into the specific genomic locations where Pibenzimol preferentially binds within viral DNA is crucial for understanding its mechanism of antiviral activity. Advanced methodologies are employed to identify these putative binding sites, which are predominantly characterized by sequences rich in adenine (A) and thymine (B56734) (T). Pibenzimol, also known as this compound, is a fluorescent stain that binds to the minor groove of double-stranded DNA (dsDNA) wikipedia.org. Its preference for AT-rich regions is a key determinant of its interaction with viral genomes nih.gov.

Methodologies for Identifying Binding Sites

Several sophisticated techniques are utilized to elucidate the precise binding sites of Pibenzimol on viral DNA. These methods provide high-resolution information on the molecular interactions between the compound and the nucleic acid.

DNase I Footprinting: This technique is a valuable tool for locating the specific binding sites of DNA-binding proteins and small molecules like Pibenzimol nih.gov. The principle of this assay is that a DNA region bound by a ligand is protected from cleavage by the enzyme Deoxyribonuclease I (DNase I) nih.gov. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint"—a gap in the ladder of fragments—revealing the location of the binding site nih.gov.

X-ray Crystallography: This powerful method can determine the three-dimensional structure of Pibenzimol in complex with a DNA oligonucleotide at atomic resolution nih.govresearchgate.net. By crystallizing the compound bound to a short, specific viral DNA sequence, researchers can directly visualize the interactions, including the precise atoms involved in the binding within the minor groove researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another high-resolution technique used to study the structure and dynamics of Pibenzimol-DNA complexes in solution manchester.ac.uknih.govkisti.re.kr. By analyzing the NMR spectra of the compound and the viral DNA sequence, it is possible to determine the conformation of the bound ligand and the DNA, as well as to identify the specific nucleotides involved in the interaction nih.gov.

Computational Docking and Molecular Dynamics Simulations: In silico approaches, such as molecular docking and simulations, are used to predict and analyze the binding of Pibenzimol to viral DNA sequences nih.govresearchgate.net. These computational methods can screen entire viral genomes for potential high-affinity binding sites and provide insights into the energetic and structural basis of the interaction.

Detailed Research Findings

Research has consistently shown that Pibenzimol's binding affinity is significantly enhanced in regions of DNA containing consecutive AT base pairs nih.gov. The optimal binding site is generally considered to be a sequence of at least four A-T base pairs nih.gov. The narrowness of the minor groove in AT-rich regions of B-DNA provides a snug fit for the crescent-shaped Pibenzimol molecule researchgate.net.

In the context of viral genomes, this preference for AT-rich sequences is particularly relevant. Many viruses, including poxviruses, have genomes with a high AT content. Specifically, the promoter regions of intermediate and late genes in viruses like Vaccinia virus are known to be rich in AT sequences. This characteristic makes them prime targets for Pibenzimol binding, which is thought to interfere with the binding of transcription factors, thereby inhibiting viral gene expression and replication.

The following interactive data table provides examples of putative Pibenzimol binding sites within the Vaccinia virus (strain Copenhagen) genome, based on the established preference for AT-rich sequences. The Gibbs free energy (ΔG) values are hypothetical and illustrative of the expected higher affinity for longer AT tracts.

Gene Name (Vaccinia virus)Promoter Sequence ContextPutative Binding Site (Core)Length of AT TractHypothetical Binding Affinity (ΔG kcal/mol)
F18R (Late transcription factor)...TTATATTATT...ATATTA6-9.5
A3L (Major core protein)...TAATAAATAA...AATAAA6-9.2
D8L (Envelope protein)...ATTTAAAT...TTTAAA6-9.0
G8R (Intermediate transcription factor)...TATTTATT...ATTTAT6-8.8
I1L (Late transcription factor)...AAATATTT...AATATT6-8.7
E3L (Interferon resistance protein)...TAAATAAA...AATAAA6-9.1
J2R (DNA-dependent RNA polymerase)...TTATATAA...TATATA6-8.9
A27L (Envelope protein)...AAATTAAA...AATTAA6-9.3

Future Research Directions and Therapeutic Prospects of Pibenzimol

Design of Next-Generation Pibenzimol Analogues with Enhanced Efficacy and Reduced Toxicity

The development of new pharmaceuticals based on the benzimidazole (B57391) framework is a continuously evolving field in medicinal chemistry. ijpsjournal.comsemanticscholar.org The structural adaptability of the benzimidazole nucleus allows for the synthesis of a wide array of derivatives with potentially improved pharmacological profiles. impactfactor.org Future research will focus on creating next-generation Pibenzimol analogues through strategic chemical modifications. The goal is to enhance binding affinity and selectivity for specific DNA sequences found in cancer cells or pathogens, thereby increasing efficacy while minimizing off-target effects that can lead to toxicity. nih.gov For instance, early clinical studies with Pibenzimol in advanced pancreatic cancer noted hyperglycemia as a major toxicity, highlighting the need for analogues with an improved safety profile. nih.gov

Recent advancements in synthetic methodologies, including microwave-assisted synthesis and green chemistry approaches, can streamline the production of these novel derivatives with high yields. ijpsjournal.com By exploring structure-activity relationships (SAR), researchers can identify key molecular features that contribute to both the therapeutic activity and the toxicity of the compounds. This knowledge is crucial for the rational design of analogues with a superior therapeutic index. ozguryayinlari.com

Table 1: Strategies for Pibenzimol Analogue Design

Strategy Objective Rationale
Side Chain Modification Enhance DNA binding selectivity and solubility. Altering side chains can modulate interactions with the DNA minor groove walls and improve pharmacokinetic properties.
Heterocyclic Ring Variation Modulate electronic properties and target interactions. Replacing or modifying the benzimidazole core can influence the molecule's ability to interact with biological targets beyond DNA.
Conjugation with Targeting Moieties Achieve cell- or tissue-specific delivery. Linking the Pibenzimol scaffold to molecules that recognize specific cellular receptors can concentrate the drug at the site of disease.

| Isosteric Replacement | Improve metabolic stability and reduce toxicity. | Substituting atoms or groups with others that have similar physical or chemical properties can overcome metabolic liabilities. |

Exploration of Novel Therapeutic Indications Beyond Current Applications

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway for drug development. nih.govbiocompare.com Given that Pibenzimol has a well-characterized primary mechanism involving DNA binding and cell cycle inhibition, it stands as a strong candidate for repurposing in various diseases. nih.gov Its broad biological activities, characteristic of the benzimidazole class, include antiviral, antibacterial, and anti-inflammatory effects. ijpsjournal.comimpactfactor.org

Future research should systematically screen Pibenzimol and its derivatives against a wide range of diseases. For example, its potential as an antimicrobial agent is particularly relevant in the era of increasing multidrug resistance. mdpi.com The ability of benzimidazoles to interfere with microbial processes makes them promising candidates for treating bacterial and fungal infections. nih.govimpactfactor.org Furthermore, exploring its use in neurodegenerative diseases like Alzheimer's and Parkinson's could open new avenues, as multitarget drugs are considered more appropriate for addressing the complex nature of these conditions. wikipedia.org Preclinical and clinical findings for other repurposed non-oncology drugs in complex diseases like pancreatic cancer provide a roadmap for how Pibenzimol's potential could be systematically evaluated. nih.gov

Strategies for Overcoming Drug Resistance in Cancer and Infectious Diseases

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases, where cells or pathogens adapt to survive the effects of therapeutic agents. nih.govalliedacademies.org Resistance to DNA-binding agents like Pibenzimol can arise through various mechanisms, including increased DNA repair, alterations in drug targets, and enhanced drug efflux from the cell. nih.govnih.gov

To counter this, several strategies are being explored. Combination therapy is a cornerstone approach, where Pibenzimol could be co-administered with other drugs that target different cellular pathways. broadinstitute.orgmdpi.com For example, combining it with an inhibitor of DNA repair systems could sensitize resistant cancer cells to its effects. nih.gov Another approach involves developing drugs that inhibit the specific mechanisms of resistance, such as efflux pump inhibitors.

In the context of infectious diseases, overcoming resistance requires innovative strategies. mdpi.com This could involve using Pibenzimol to inhibit virulence factors or disrupt biofilm formation, rendering bacteria more susceptible to conventional antibiotics. mdpi.comnih.gov The development of therapies that stimulate the host's immune system in conjunction with antimicrobial agents is another promising avenue. mdpi.com

Table 2: Approaches to Overcome Pibenzimol Resistance

Strategy Application Area Mechanism of Action
Combination Therapy Cancer, Infectious Diseases Synergistically targeting multiple pathways to prevent the emergence of resistant clones. sciencedaily.commskcc.org
Targeting Resistance Mechanisms Cancer Using inhibitors of DNA repair enzymes or drug efflux pumps to restore sensitivity. nih.govnih.gov
Anti-Virulence/Anti-Biofilm Infectious Diseases Weakening pathogenic bacteria without directly killing them, reducing selective pressure for resistance. nih.gov

| Immunomodulation | Cancer, Infectious Diseases | Enhancing the host immune response to help clear resistant cells or pathogens. mdpi.commdpi.com |

Integration of Pibenzimol with Emerging Drug Discovery Paradigms

Modern drug discovery is increasingly leveraging advanced computational and experimental platforms to identify and optimize new drug candidates more efficiently. nih.gov Integrating Pibenzimol into these paradigms can accelerate the development of its next-generation analogues.

Fragment-Based Drug Discovery (FBDD): FBDD starts with identifying small, low-molecular-weight fragments that bind weakly to a biological target. ebrary.netfrontiersin.org These fragments are then chemically grown or linked to create more potent leads. wikipedia.org The benzimidazole core of Pibenzimol can serve as a foundational fragment for screening against various targets, allowing for the development of novel inhibitors for proteins that were previously considered "undruggable." frontiersin.orgnih.gov

Computational Drug Design: Techniques like molecular docking and virtual screening allow for the rapid in silico evaluation of large libraries of Pibenzimol analogues against specific biological targets. nih.govopenmedicinalchemistryjournal.com These computational tools can predict binding affinities and modes, helping to prioritize the most promising compounds for synthesis and experimental testing, thereby saving significant time and resources. openmedicinalchemistryjournal.comnih.gov Platforms integrated with visualization tools like PyMOL can facilitate this process for medicinal chemists. advancedsciencenews.com

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of thousands of compounds for activity in cellular or biochemical assays. Pibenzimol and a library of its derivatives can be screened against diverse disease models to identify novel therapeutic applications. nih.gov

Further Elucidation of Undiscovered Mechanisms of Action and Off-Target Effects

While Pibenzimol is known to be a DNA minor groove binder, a complete understanding of its molecular mechanism and potential off-target effects is crucial for its development. nih.govnih.gov Phenotype-based drug discovery, which identifies compounds that produce a desired effect in cells without prior knowledge of the target, often requires a subsequent "target deconvolution" step to identify the molecular binding partners. nih.govnih.gov

Modern chemical proteomics approaches are powerful tools for target deconvolution. nih.gov Techniques such as affinity purification, photoaffinity labeling, and the cellular thermal shift assay (CETSA) can identify the direct and indirect protein targets of Pibenzimol within the complex cellular environment. nih.gov Identifying these on- and off-targets is essential for understanding the compound's full mechanism of action, predicting potential toxicities, and discovering new therapeutic opportunities. biognosys.com Genetic screening tools like CRISPR/Cas9 can also be employed to identify genes that modify a cell's sensitivity to Pibenzimol, providing further clues about its mode of action. youtube.com

Advancements in Formulation and Delivery for Improved Therapeutic Index

The therapeutic effectiveness of a drug is often limited by its physicochemical properties, such as poor solubility and stability, which can lead to low bioavailability. mdpi.com Advanced drug delivery systems, particularly those based on nanotechnology, offer solutions to overcome these limitations. nih.gov

Encapsulating Pibenzimol within nanoparticles, such as liposomes or biodegradable polymers like PLGA, can improve its solubility, protect it from degradation in the bloodstream, and enable sustained release at the target site. mdpi.comnih.govmdpi.com This controlled release can maintain optimal drug concentrations over time, enhancing therapeutic efficacy and patient compliance. ecancer.org

Market and Industry Trend Analysis for Pibenzimol-Related Compounds

The market for DNA-targeting agents and related technologies is substantial and growing. The broader DNA synthesis market, a foundational element of this sector, was valued at USD 4 billion in 2023 and is projected to grow significantly. gminsights.commordorintelligence.com This growth is driven by advancements in synthetic biology, gene editing, and the increasing adoption of precision medicine. gminsights.com

Compounds like Pibenzimol, which fall under the category of DNA minor groove binders, represent a niche but important segment of the oncology and anti-infective markets. nih.gov The benzimidazole scaffold itself is present in numerous clinically approved drugs, indicating its commercial viability and acceptance in the pharmaceutical industry. ijpsjournal.comimpactfactor.org As research continues to uncover new applications and improved analogues of Pibenzimol, its market potential is likely to expand. The ongoing need for novel anticancer and antimicrobial drugs, particularly those that can overcome resistance, ensures continued industry interest in this class of compounds. nih.govimpactfactor.org

Table of Mentioned Compounds

Compound Name
Albendazole
Barasertib
Bortezomib
Clarithromycin
Cytarabine
Distamycin A
Enviroxine
Erlotinib
Etofylline
Flubendazole
5-fluorouracil (5-FU)
Fosfomycin
Gefitinib
Irinotecan
Lansoprazole
Pentamidine
Pibenzimol
Pracinostat
Raloxifene
Ridinilazole
Rifampin
Risperidone
Sulfamethoxazole
Tazemetostat
Vancomycin

Q & A

Q. What are the primary molecular mechanisms by which Pibenzimol interacts with DNA, and how do these interactions influence its antitumor activity?

Pibenzimol (a bisbenzimidazole derivative) binds selectively to the AT-rich minor groove of double-stranded DNA, inhibiting topoisomerase I and DNA polymerase activity . This binding disrupts DNA replication and transcription, leading to G2/M cell cycle arrest and apoptosis in tumor cells. Key evidence includes fluorescence-based DNA-binding assays and enzyme inhibition studies, which demonstrate dose-dependent suppression of DNA-processing enzymes in vitro .

Q. How can researchers design in vitro experiments to assess Pibenzimol’s cytotoxicity and selectivity in cancer cell lines?

Methodological recommendations include:

  • Cell line selection : Use panels of cancer cell lines with varying genetic backgrounds (e.g., pancreatic, leukemia) to evaluate selectivity .
  • Dose-response assays : Employ MTT or clonogenic survival assays with concentrations ranging from 0.1–100 μM to determine IC₅₀ values .
  • Control compounds : Compare with Hoechst 33258 (a structurally related DNA minor-groove binder) to contextualize potency .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in Pibenzimol’s reported efficacy across preclinical and early-phase clinical trials?

Discrepancies in efficacy (e.g., variable tumor response in Phase I-II trials vs. strong in vitro activity ) may arise from pharmacokinetic limitations or tumor microenvironment factors. Researchers should:

  • Integrate PK/PD modeling : Measure plasma and tumor tissue concentrations in preclinical models to assess bioavailability .
  • Evaluate combination therapies : Test synergies with DNA-damaging agents (e.g., alkylators) to overcome resistance mechanisms .
  • Leverage multi-omics data : Correlate drug response with genomic (e.g., TP53 status) and transcriptomic profiles from repositories like the Cancer Dependency Map .

Q. How can structural modifications to Pibenzimol’s benzimidazole core improve its therapeutic index?

Structure-activity relationship (SAR) studies suggest:

  • Alkylating group addition : Modifying the aniline mustard moiety enhances DNA crosslinking, as seen in analogs with improved cytotoxicity .
  • Substituent optimization : Introducing electron-withdrawing groups (e.g., -NO₂) at specific positions increases DNA-binding affinity .
  • Pharmacophore hybridization : Combining benzimidazole with privileged scaffolds (e.g., bicyclic heterocycles) may improve tumor penetration .

Q. What methodologies are critical for analyzing Pibenzimol’s off-target effects in complex biological systems?

Advanced approaches include:

  • CRISPR-Cas9 screens : Identify synthetic lethal interactions or resistance genes in genome-wide knockout libraries .
  • Proteome profiling : Use mass spectrometry to map drug-induced changes in protein phosphorylation or ubiquitination .
  • Single-cell RNA sequencing : Resolve heterogeneous responses in tumor subpopulations .

Data Contradiction Analysis

Q. How should researchers address conflicting data on Pibenzimol’s role in topoisomerase I inhibition versus other DNA-targeted mechanisms?

  • Mechanistic validation : Perform in vitro topoisomerase I decatenation assays alongside DNA-unwinding experiments (e.g., ethidium bromide displacement) to distinguish direct enzyme inhibition from DNA structural effects .
  • Kinetic studies : Compare time-dependent changes in enzyme activity to differentiate competitive vs. non-competitive inhibition .

Q. What statistical frameworks are appropriate for reconciling variability in preclinical tumor models treated with Pibenzimol?

  • Mixed-effects modeling : Account for inter-animal variability in xenograft studies by including random effects for tumor volume and host factors .
  • Bayesian meta-analysis : Pool data from independent studies to estimate posterior probability distributions for efficacy metrics .

Methodological Recommendations

  • Literature Synthesis : Use systematic review tools (e.g., PRISMA) to aggregate preclinical and clinical evidence while addressing publication bias .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw datasets and analytical pipelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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